Methylethyl 2-[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylethyl 2-[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through nucleophilic substitution reactions using methoxyphenyl halides.
Thioester Formation: The final step involves the formation of the thioester linkage by reacting the triazole derivative with methylethyl acetate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methylethyl 2-[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenated reagents and bases like sodium hydroxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
Methylethyl 2-[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities such as antimicrobial, antifungal, and anticancer properties.
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals that protect crops from pests and diseases.
Materials Science: It can be used in the synthesis of new materials with unique properties for applications in electronics and nanotechnology.
Mechanism of Action
The mechanism of action of Methylethyl 2-[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with specific molecular targets in biological systems. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The methoxyphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- Methylethyl 2-[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate
- Methylethyl 2-[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-ylthio]acetate
Uniqueness
Methylethyl 2-[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetate is unique due to the presence of the methoxy group, which can enhance its biological activity and solubility compared to similar compounds. This structural feature can lead to improved pharmacokinetic properties and increased potency in various applications.
Properties
Molecular Formula |
C14H18N4O3S |
---|---|
Molecular Weight |
322.39 g/mol |
IUPAC Name |
propan-2-yl 2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C14H18N4O3S/c1-9(2)21-12(19)8-22-14-17-16-13(18(14)15)10-5-4-6-11(7-10)20-3/h4-7,9H,8,15H2,1-3H3 |
InChI Key |
IHOPJFIWDIFIAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NN=C(N1N)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.